Cas no 2091245-17-7 (1-(3R,4R)-1-(tert-butoxy)carbonyl-4-hydroxypyrrolidin-3-yl-1H-1,2,3-triazole-4-carboxylic acid)

1-(3R,4R)-1-(tert-butoxy)carbonyl-4-hydroxypyrrolidin-3-yl-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(3R,4R)-1-[(1,1-dimethylethoxy)carbonyl]-4-hydroxy-3-pyrrolidinyl]-, rel-
- 1-(3R,4R)-1-(tert-butoxy)carbonyl-4-hydroxypyrrolidin-3-yl-1H-1,2,3-triazole-4-carboxylic acid
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- Inchi: 1S/C12H18N4O5/c1-12(2,3)21-11(20)15-5-8(9(17)6-15)16-4-7(10(18)19)13-14-16/h4,8-9,17H,5-6H2,1-3H3,(H,18,19)/t8-,9-/m1/s1
- InChI Key: HHYKTMOZJYLYQE-RKDXNWHRSA-N
- SMILES: N1([C@H]2[C@H](O)CN(C(OC(C)(C)C)=O)C2)C=C(C(O)=O)N=N1
1-(3R,4R)-1-(tert-butoxy)carbonyl-4-hydroxypyrrolidin-3-yl-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-259515-1.0g |
1-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid |
2091245-17-7 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-259515-1g |
1-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid |
2091245-17-7 | 1g |
$0.0 | 2023-09-14 |
1-(3R,4R)-1-(tert-butoxy)carbonyl-4-hydroxypyrrolidin-3-yl-1H-1,2,3-triazole-4-carboxylic acid Related Literature
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Additional information on 1-(3R,4R)-1-(tert-butoxy)carbonyl-4-hydroxypyrrolidin-3-yl-1H-1,2,3-triazole-4-carboxylic acid
Comprehensive Analysis of 1-(3R,4R)-1-(tert-butoxy)carbonyl-4-hydroxypyrrolidin-3-yl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2091245-17-7)
In the rapidly evolving field of pharmaceutical chemistry and drug discovery, 1-(3R,4R)-1-(tert-butoxy)carbonyl-4-hydroxypyrrolidin-3-yl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2091245-17-7) has emerged as a compound of significant interest. This chiral derivative, featuring a pyrrolidine core and a 1,2,3-triazole moiety, is widely utilized in the synthesis of bioactive molecules, particularly in the development of protease inhibitors and antiviral agents. Researchers are increasingly exploring its potential in targeted drug delivery and click chemistry applications, aligning with the growing demand for precision medicine.
The structural uniqueness of this compound lies in its stereospecific (3R,4R) configuration, which enhances its binding affinity to biological targets. The presence of a tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic processes, while the hydroxyl group and carboxylic acid functionality offer versatile sites for further derivatization. Such features make it a valuable intermediate in peptide mimetics and small-molecule therapeutics, addressing current challenges in oncology and infectious diseases.
Recent studies highlight the role of CAS No. 2091245-17-7 in covalent inhibitor design, a hot topic in drug development due to its potential for prolonged therapeutic effects. The compound’s triazole ring facilitates Huisgen cycloaddition reactions, a cornerstone of bioorthogonal chemistry. This property is particularly relevant in antibody-drug conjugates (ADCs), where selective labeling is critical. As the pharmaceutical industry shifts toward personalized therapies, the demand for high-purity chiral intermediates like this compound continues to rise.
From a synthetic perspective, 1-(3R,4R)-1-(tert-butoxy)carbonyl-4-hydroxypyrrolidin-3-yl-1H-1,2,3-triazole-4-carboxylic acid is often prepared via asymmetric catalysis or enzymatic resolution to achieve enantiomeric purity. Its solubility in polar organic solvents (e.g., DMSO, methanol) and compatibility with solid-phase peptide synthesis (SPPS) protocols further enhance its utility. Analytical techniques such as HPLC and NMR are essential for quality control, ensuring compliance with stringent regulatory standards for GMP manufacturing.
Beyond its pharmaceutical applications, this compound has garnered attention in material science for designing functional polymers with stimuli-responsive properties. The integration of triazole-carboxylic acid motifs into hydrogels, for instance, enables pH-dependent drug release—a trending research area in smart biomaterials. Such interdisciplinary applications underscore the compound’s versatility and align with global interests in sustainable chemistry and green synthesis.
In summary, CAS No. 2091245-17-7 represents a critical building block in modern synthetic chemistry, bridging gaps between medicinal chemistry, bioconjugation, and advanced materials. Its stereochemical precision and multifunctional architecture position it at the forefront of innovations addressing unmet medical needs and technological challenges. As research progresses, this compound is poised to play a pivotal role in next-generation therapeutics and beyond.
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